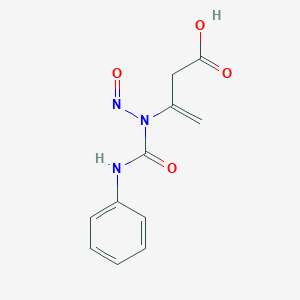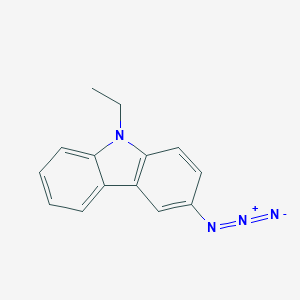![molecular formula C8H12O4S2 B009244 Dimethyl 2-[di(methylthio)methylidene]malonate CAS No. 19607-08-0](/img/structure/B9244.png)
Dimethyl 2-[di(methylthio)methylidene]malonate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of closely related compounds involves the reaction of dimethylsulfonium methylide with dioates, leading to highly regioselective olefination. This process yields conjugated polyene-yl-malonates, which are precursors for further reactions, including Diels-Alder reactions, showcasing the versatility and utility of similar malonate derivatives in organic synthesis (Singh & Ghosh, 2010).
Molecular Structure Analysis
Investigations into the molecular structure of dimethyl malonate derivatives reveal the existence of diketo conformers in the gas phase, with a mixture of conformers depending on the spatial arrangement of the ester groups. This indicates the structural flexibility and complexity of malonate derivatives, which can influence their reactivity and physical properties (Belova, Oberhammer, & Girichev, 2004).
Chemical Reactions and Properties
The chemical reactivity of malonate derivatives includes a variety of reactions, such as chemoselective O-methylation of carboxylic acids, showcasing the utility of malonates as methylating agents in organic synthesis. This chemoselectivity opens up pathways for modifying molecules with high precision, enhancing the synthesis of complex organic molecules (Mao et al., 2015).
Physical Properties Analysis
Studies on the physical properties, such as the infrared spectra and conformations of dimethyl malonate in different states, reveal insights into its structural dynamics and stability. The analysis of these properties is crucial for understanding the behavior of malonate derivatives under various conditions, which is essential for their application in synthesis and materials science (Lopes, Lapinski, & Fausto, 2002).
Applications De Recherche Scientifique
Chemoselective Methylation
Dimethyl malonate is an effective reagent for the chemoselective methylation of carboxylic acids, offering a practical approach to methyl ester production. This process is characterized by good to high yields and excellent chemoselectivity without requiring strong bases. A proposed mechanism involves potassium bromide, highlighting dimethyl malonate's role in facilitating methylation with low toxicity and high availability (Mao et al., 2015).
Synthesis of Heterocycles
The compound participates in carbon-carbon bond-forming reactions, such as with 1-methyl-2-methylthiophenylpyridinium iodides and active methylene compounds (e.g., dimethyl malonate), to produce 2-substituted methylene-1,2-dihydropyridine derivatives, showcasing its utility in synthesizing complex heterocyclic structures (Fujita et al., 2006).
Alkylation under Solvent-Free Conditions
It reacts readily with benzylic alcohols in the presence of FeCl3/SiO2 under microwave irradiation to produce benzylic derivatives in high yields, demonstrating its reactivity and the potential for green chemistry applications due to solvent-free conditions (Shushizadeh & Kiany, 2009).
Formation of Phthalocyanines
In the synthesis of non-peripherally substituted tetra(dihexylmalonate) phthalocyanines, dimethyl malonate undergoes cyclotetramerization, demonstrating its role in the preparation of compounds relevant for materials science, particularly in the creation of novel phthalocyanines (Korkut, Avcıata, & Şener, 2011).
Heterocyclization Reactions
It is used in three-component heterocyclization reactions with SH acids and formaldehyde, leading to the formation of dithiane and dithiepane derivatives. These reactions, facilitated by transition metal chlorides, highlight the compound's versatility in synthesizing sulfur-containing heterocycles (Akhmetova et al., 2013).
Safety And Hazards
The safety information available indicates that Dimethyl 2-[di(methylthio)methylidene]malonate is a combustible liquid and causes serious eye irritation . The precautionary statements suggest avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
dimethyl 2-[bis(methylsulfanyl)methylidene]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4S2/c1-11-6(9)5(7(10)12-2)8(13-3)14-4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTQSXPVBDGXEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C(SC)SC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379277 | |
| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(bis(methylthio)methylene)malonate | |
CAS RN |
19607-08-0 | |
| Record name | Dimethyl [bis(methylsulfanyl)methylidene]propanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)
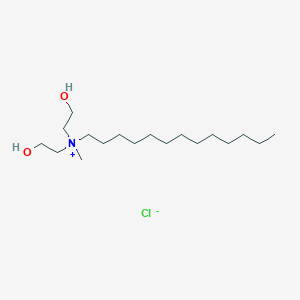
![Methyl 2,2,4,4-tetramethylbicyclo[1.1.0]butane-3-carboxylate](/img/structure/B9165.png)
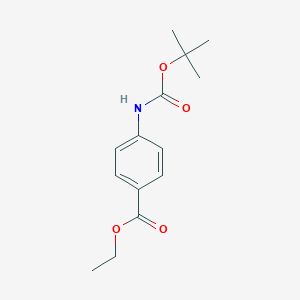
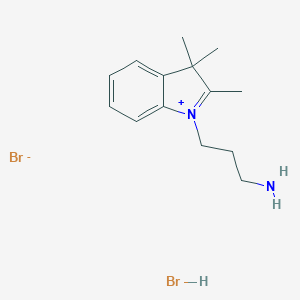



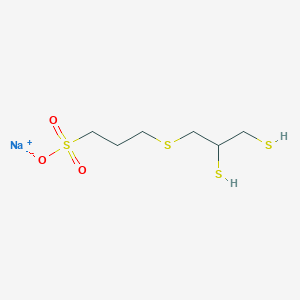
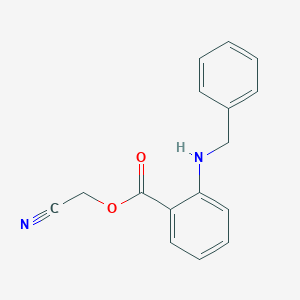
![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)
